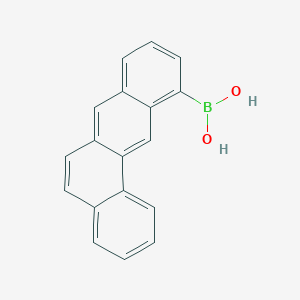

Tetraphen-11-ylboronic acid

Description

Significance of Organoboron Compounds in Contemporary Chemical Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis, largely due to their versatility and the unique properties of the boron atom. numberanalytics.com These compounds, which feature a boron atom bonded to one or more organic groups, have a rich history dating back to the early 20th century, with significant advancements made in the 1950s and 1960s. numberanalytics.com The electropositive nature of boron makes organoboron compounds key nucleophilic partners in a variety of carbon-carbon bond-forming reactions. nih.gov

Their importance is underscored by their application in several key reactions that have become cornerstones of synthetic chemistry. numberanalytics.com The Suzuki-Miyaura cross-coupling reaction, for instance, is one of the most widely used methods for creating C-C bonds, a fundamental process in the construction of complex molecules. numberanalytics.comnih.gov Other pivotal reactions include hydroboration, which allows for the highly regioselective and stereoselective addition of a borane (B79455) to alkenes and alkynes, and various other coupling and addition reactions. numberanalytics.comnih.gov The development of photoinduced borylation methods has further expanded the synthetic chemist's toolkit, enabling the formation of organoboron compounds with improved and broader substrate scopes. nih.govacs.org

The utility of organoboron compounds extends to the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comthieme.de Boronic acids and their derivatives, in particular, are not only crucial intermediates but have also found applications as catalysts and in materials science. nih.govresearchgate.net Their stability, ease of handling, and relatively low toxicity contribute to their widespread use as "green" compounds in chemical synthesis. wiley-vch.de

Evolution of Boronic Acid Research in Polycyclic Aromatic Systems

The study of boronic acids has evolved significantly, with a growing focus on their integration with polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of multiple fused aromatic rings, and their unique electronic and photophysical properties make them valuable in materials science. nih.gov The introduction of a boronic acid group onto a PAH framework creates a hybrid molecule with the potential for novel applications.

Early research into arylboronic acids primarily focused on simpler aromatic systems. However, the development of new synthetic methodologies has enabled the borylation of more complex and extended π-systems. nih.gov For instance, methods have been developed for the direct borylation of arenes through C-H activation, providing a more efficient route to these compounds. nih.gov

Recent advancements have seen the use of techniques like rhodaelectro-catalyzed C-H activation combined with alkyne annulation to construct complex, substituted PAHs from boronic acid precursors. researchgate.net This approach allows for the creation of structurally diverse and nonplanar PAHs, which are of significant interest in materials science. researchgate.net Furthermore, the incorporation of boron into PAH systems, creating what are known as boron-doped π-systems, has been shown to impart unique optical and electronic properties. nih.gov These NBN-doped PAHs, synthesized from boronic acids and aromatic diamines, have demonstrated interesting luminescence and sensory capabilities. nih.gov The study of boronic acids in the context of polycyclic aromatic systems continues to be an active area of research, driven by the quest for new functional materials. researchgate.netnih.gov

Scope and Research Focus on Tetraphen-11-ylboronic Acid in Academic Contexts

This compound is a specific derivative of a polycyclic aromatic hydrocarbon, tetraphene, which has garnered attention within the academic research community. The primary focus of research on this compound lies in its potential as a building block for the synthesis of larger, more complex organic structures and materials. Its chemical formula is C₁₈H₁₃BO₂ and it has a molecular weight of 272.11 g/mol . chemscene.com

Academic investigations into this compound and similar compounds are often centered on their reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The tetraphene core provides a rigid, extended aromatic system that can be further functionalized using the boronic acid handle. This allows for the construction of novel materials with tailored electronic and photophysical properties.

While specific research exclusively dedicated to this compound is not extensively documented in the provided search results, the broader context of research on polycyclic aromatic boronic acids suggests its utility. For example, studies on pyrene-containing NBN-doped PAHs, which are structurally related, highlight the potential for creating luminescent materials and chemical sensors. nih.gov The research on rhodaelectro-catalyzed synthesis of PAHs also points to the types of transformations where a compound like this compound could be a valuable starting material. researchgate.net Therefore, the academic interest in this compound is likely driven by its potential applications in materials science, organic electronics, and the development of novel synthetic methodologies.

Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₈H₁₃BO₂ |

| Molecular Weight | 272.11 |

| TPSA | 40.46 |

| LogP | 2.826 |

| H-Bond Acceptors | 2 |

| H-Bond Donors | 2 |

| Rotatable Bonds | 1 |

| Data from ChemScene chemscene.com |

Properties

Molecular Formula |

C18H13BO2 |

|---|---|

Molecular Weight |

272.1 g/mol |

IUPAC Name |

benzo[a]anthracen-11-ylboronic acid |

InChI |

InChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,20-21H |

InChI Key |

QWZUBWONYCDCRA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43)(O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Tetraphen 11 Ylboronic Acid and Polycyclic Arylboronic Acid Architectures

Strategic Approaches to C-B Bond Formation in Extended Polycyclic Systems

The creation of a C-B bond on a polycyclic aromatic hydrocarbon (PAH) framework presents unique challenges due to the electronic and steric properties of these large, fused ring systems. Several strategic approaches have been developed to address these challenges, ranging from transition-metal-catalyzed reactions to metal-free borylation methods.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to the borylation of PAHs has been particularly fruitful. Catalysts based on palladium, nickel, and iridium have demonstrated remarkable efficacy in forging C-B bonds with high regioselectivity and functional group tolerance.

The Miyaura borylation reaction is a powerful and widely used method for the synthesis of aryl- and vinylboronates. organic-chemistry.org It involves the palladium-catalyzed cross-coupling of a halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com This reaction is characterized by its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org

For the synthesis of precursors to Tetraphen-11-ylboronic acid, the Miyaura borylation can be envisioned starting from a halogenated tetraphenylene (B3251814) derivative. The choice of base is critical to the success of the reaction, with weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often employed to prevent the competing Suzuki-Miyaura coupling. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active catalyst. alfa-chemistry.com

Recent advancements have focused on improving the efficiency and sustainability of the Miyaura borylation. For instance, palladium catalysis under micellar conditions in water has been developed, offering an environmentally friendly alternative for the synthesis of a wide range of boronic esters. organic-chemistry.orgorganic-chemistry.org Additionally, the use of specific ligands, such as Sphos, can enhance the reaction's scope and efficiency, even for challenging heteroaryl substrates. organic-chemistry.orgorganic-chemistry.org

Table 1: Key Features of Miyaura Borylation for Arylboronic Acid Synthesis

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. |

| Boron Source | Commonly bis(pinacolato)diboron (B₂pin₂). |

| Substrates | Aryl and vinyl halides (I, Br, Cl) and triflates. |

| Base | Weak bases like KOAc, K₃PO₄, or KOPh are crucial to prevent side reactions. |

| Solvent | Aprotic polar solvents such as dioxane, DMF, or toluene (B28343) are often used. |

| Advantages | Mild reaction conditions, high functional group tolerance, and commercial availability of reagents. |

| Application | Widely used in the synthesis of precursors for Suzuki-Miyaura cross-coupling reactions. tcichemicals.com |

Direct C-H bond borylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Both palladium and nickel catalysts have been successfully employed for the direct borylation of arenes and heteroarenes.

Palladium-catalyzed direct arylation processes can be utilized to construct complex architectures like tetraphenylenes from simpler precursors such as o-iodobiaryls. nih.govnih.govresearchgate.net These reactions often proceed via a dual aryl-aryl bond formation through a C-H activation and cyclization process. nih.govnih.gov While not a direct borylation of the final tetraphenylene, this strategy highlights the power of palladium catalysis in building the core structure which could then be subjected to borylation.

Nickel catalysis has gained significant attention as a more sustainable and cost-effective alternative to palladium for C-H borylation. semanticscholar.orgresearchgate.net Nickel catalysts, often in combination with specific ligands like N-heterocyclic carbenes (NHCs) or phosphines, can effectively catalyze the borylation of arenes and indoles. researchgate.netrsc.org These reactions can exhibit different regioselectivity compared to iridium-catalyzed systems, providing complementary synthetic routes. For instance, nickel has been shown to catalyze the α-selective C–H borylation of naphthalene-based aromatic compounds. researchgate.net The development of nickel-catalyzed borylation of aryl halides and pseudohalides using tetrahydroxydiboron (B82485) further expands the utility of this approach. semanticscholar.org

Table 2: Comparison of Palladium and Nickel in Direct Aryl Borylation

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Cost | Higher | Lower |

| Reactivity | Generally high, well-established for a wide range of substrates. | Unique reactivity, sometimes offering different selectivity. |

| Ligands | Often requires phosphine (B1218219) or NHC ligands. | Also utilizes phosphine and NHC ligands; ligand choice is crucial. rsc.org |

| Scope | Broad, including direct arylation to form complex scaffolds. nih.govnih.govresearchgate.net | Growing scope, with notable success in borylating arenes and heteroarenes. semanticscholar.orgresearchgate.net |

| Selectivity | Can be influenced by directing groups and electronic effects. | Can provide complementary regioselectivity to other metals like iridium. researchgate.net |

Electrophilic aromatic borylation (SEAr) offers a transition-metal-free pathway to arylboron compounds. researchgate.net This method typically involves the reaction of an electron-rich aromatic compound with a strong boron electrophile. The regioselectivity is governed by the electronic and steric properties of the substituents on the aromatic ring. mdpi.com

The use of potent boron electrophiles like boron triiodide (BI₃) has enabled the direct C–H borylation of arenes without the need for additives. researchgate.net This method allows for the regioselective multiple borylation of polycyclic aromatic compounds by using an excess of the borylating agent. researchgate.net For example, pyrene (B120774) can undergo double borylation at the 2,7-positions, and perylene (B46583) can be tetraborylated. researchgate.net The resulting diiodoboryl group can be readily converted to other valuable arylboron compounds like boronic acids and esters. researchgate.net

Intramolecular electrophilic C–H borylation is another powerful strategy, particularly for the synthesis of boron-containing PAHs. researchgate.netrsc.orgrsc.org This approach involves a tandem reaction sequence, often initiated by the formation of an intermediate that then undergoes an intramolecular cyclization via C–H borylation. researchgate.net These methods have been instrumental in creating novel BN-fused polycyclic aromatic compounds with interesting electronic properties. researchgate.net

Table 3: Research Findings in Electrophilic Aromatic Borylation

| Borylating Agent | Substrate Type | Key Findings |

|---|---|---|

| Boron triiodide (BI₃) | Polycyclic aromatic hydrocarbons | Additive-free, allows for regioselective multiple borylations. researchgate.net |

| Boron trichloride (B1173362) (BCl₃) | Suitably substituted o-alkynylanilines | Promotes a cascade reaction to form BN-polycyclic compounds at room temperature. acs.org |

| NHC-borenium cations | Various arenes | Act as potent electrophiles for the synthesis of cyclic borinic acids. mdpi.com |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgresearchgate.net It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a boron electrophile, such as triisopropylborate, to yield the corresponding arylboronic ester. organic-chemistry.org

This strategy is highly efficient and tolerates a variety of functional groups. organic-chemistry.org The use of lithium amides like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be particularly effective. organic-chemistry.orgresearchgate.net The DoM approach is especially valuable for introducing boron moieties into polysubstituted aromatic systems with high regiocontrol, which can be challenging to achieve with other methods. acs.org

Lithiation-borylation is a broader term that encompasses the generation of an organolithium species followed by borylation. scispace.comacs.org This can be achieved through deprotonation (as in DoM), or via lithium-halogen exchange. The subsequent reaction with a boronic ester leads to the formation of a boronate complex, which can undergo a 1,2-migration to deliver a homologated boronic ester. scispace.comacs.org This iterative process, termed "assembly line synthesis," allows for the construction of complex molecules with precise stereochemical control. scispace.comacs.org

Table 4: Key Aspects of DoM and Lithiation-Borylation

| Method | Key Feature | Typical Reagents | Application |

|---|---|---|---|

| Directed Ortho-Metallation (DoM) | Regioselective functionalization ortho to a directing group. acs.orgresearchgate.net | n-BuLi, s-BuLi, LDA, LTMP; B(OiPr)₃. | Synthesis of polysubstituted arylboronic acids. |

| Lithiation-Borylation | Iterative homologation of boronic esters. scispace.comacs.org | Chiral lithiated carbamates, boronic esters. | Stereocontrolled synthesis of complex chiral molecules. |

Decarboxylative cross-coupling has recently emerged as a valuable strategy for C-B bond formation, utilizing readily available carboxylic acids as starting materials. rsc.orgd-nb.info This approach avoids the need for aryl halides and offers an alternative synthetic route with a different set of functional group tolerances.

Palladium-catalyzed decarbonylative borylation can convert aryl carboxylic acids into arylboronic esters. rsc.org This transformation often proceeds through the conversion of the carboxylic acid to a more reactive species, such as an anhydride (B1165640) or a thioester. rsc.orgd-nb.info For example, rhodium catalysis can achieve the decarbonylative borylation of aromatic thioesters under mild conditions, allowing for a two-step conversion of aromatic carboxylic acids to arylboronic esters. d-nb.info

More recently, photoredox catalysis has enabled the decarboxylative borylation of redox-activated esters of carboxylic acids, such as N-hydroxyphthalimide (NHP) esters. nih.govorganic-chemistry.org These reactions can be performed under transition-metal-free conditions using visible light, or with inexpensive nickel catalysts. nih.govorganic-chemistry.org Copper-catalyzed strategies utilizing photoinduced ligand-to-metal charge transfer (LMCT) have also been developed for the conversion of aryl acids to aryl radicals, which are then amenable to borylation at ambient temperatures. acs.org These methods are notable for their broad scope and excellent functional group compatibility, even allowing for the late-stage borylation of complex drug molecules. nih.govacs.org

Table 5: Overview of Decarboxylative Borylation Methods

| Method | Catalyst | Carboxylic Acid Derivative | Key Advantages |

|---|---|---|---|

| Palladium-catalyzed | Pd(OAc)₂/dppb | Aryl anhydrides | Base-free, excellent functional group tolerance. organic-chemistry.org |

| Rhodium-catalyzed | [Rh(cod)Cl]₂/dppe | Aromatic thioesters | Mild conditions, broad scope. d-nb.info |

| Nickel-catalyzed | NiCl₂·glyme | N-hydroxyphthalimide esters | Uses inexpensive catalyst, high functional group tolerance. nih.gov |

| Photoredox (metal-free) | Visible light | N-hydroxyphthalimide esters | Operationally simple, scalable, avoids transition metals. organic-chemistry.org |

| Copper-catalyzed | Copper salt | Native carboxylic acid | Mild, near-UV conditions, broad substrate scope. acs.org |

Transition-Metal-Catalyzed Borylation Reactions for Polycyclic Aromatic Hydrocarbons

Chemoselectivity and Functional Group Compatibility in this compound Synthesis

Achieving chemoselectivity is paramount when synthesizing functionalized polycyclic arylboronic acids. The reaction conditions must be mild enough to preserve existing functional groups on the aromatic scaffold while selectively introducing the boronic acid moiety. For instance, in the synthesis of functionalized arylboronic acids, methods have been developed that show excellent compatibility with a wide range of functional groups. nih.govorganic-chemistry.org This is crucial when dealing with complex structures like that of this compound, which may be substituted with various groups to tune its electronic or physical properties.

A significant challenge in the synthesis of arylboronic acids is the potential for side reactions, such as protodeboronation, where the C-B bond is cleaved. mdpi.com Modern synthetic methods aim to minimize this and other undesired transformations. For example, transition-metal-catalyzed cross-coupling reactions, such as the Miyaura borylation, allow for the direct introduction of a boronic ester group onto an aryl halide or triflate under conditions that are often tolerant of other functionalities. organic-chemistry.orgwikipedia.org The choice of catalyst, ligand, and base is critical in ensuring high chemoselectivity. For polycyclic substrates, specific catalytic systems have been shown to facilitate amination at the boron position while leaving halides intact, providing an orthogonal handle for further derivatization. nih.gov

Furthermore, the inherent reactivity of the polycyclic aromatic system itself must be considered. The synthesis of boron-doped PAHs can involve intramolecular cyclization via C-H borylation, a method that has become increasingly convenient. mdpi.compreprints.org However, these reactions must be carefully controlled to avoid unwanted side products. The development of catalytic systems that operate under mild conditions is key to achieving high chemoselectivity in the synthesis of complex architectures like this compound.

Advanced Purification and Isolation Techniques for Polycyclic Boronic Acids

The purification of polycyclic boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines (cyclic trimers). wikipedia.orgresearchgate.net Standard chromatographic techniques on silica (B1680970) gel can sometimes be problematic, leading to decomposition or poor separation. researchgate.netreddit.com

Recrystallization is a common and effective method for purifying boronic acids. wiley-vch.dewiley-vch.de The choice of solvent is crucial; aqueous solvents tend to yield the free boronic acid, while nonpolar solvents may favor the formation of the anhydride (boroxine). wiley-vch.de For arylboronic acids, recrystallization from hot ethanol (B145695) has been reported to be effective. reddit.com

Dervatization offers a robust alternative for purification. One widely used technique involves the formation of a crystalline adduct with diethanolamine (B148213) (DABO). reddit.comnih.gov This adduct often precipitates from solution, allowing for easy separation from impurities, and the free boronic acid can be regenerated by treatment with acid. mdpi.com Another method is sorbitol extraction, which selectively pulls the boronic acid into an aqueous layer. reddit.com

Affinity chromatography has also been employed for the purification of boronic acids, particularly those with specific binding properties. For example, boronic acid gels have been used to purify enzymes that are inhibited by them. nih.gov While not a general method for all polycyclic boronic acids, it highlights the potential for tailored purification strategies.

Modern Chromatographic Methods , such as reversed-phase chromatography (C18), can be successful where traditional silica gel chromatography fails. reddit.com Additionally, for boronate esters, which are often more stable intermediates, standard chromatographic techniques are generally more applicable. researchgate.net

A summary of common purification techniques is presented in the table below:

| Purification Technique | Description | Applicability to Polycyclic Boronic Acids |

| Recrystallization | Purification based on differential solubility at varying temperatures. wiley-vch.dewiley-vch.de | Widely used, solvent choice is critical. reddit.comwiley-vch.de |

| Dervatization (e.g., DABO adducts) | Formation of a stable, often crystalline, derivative for easy isolation. reddit.comnih.gov | Effective for separating from non-acidic impurities. mdpi.com |

| Extraction (e.g., Sorbitol) | Selective partitioning of the boronic acid into an aqueous phase. reddit.com | Useful for removing less polar impurities. |

| Chromatography (Silica, C18) | Separation based on differential adsorption to a stationary phase. | C18 is often more suitable than silica for free boronic acids. reddit.com |

Synthetic Routes to Stabilized this compound Derivatives and Precursors

Due to the inherent instability of some boronic acids, particularly their propensity for dehydration and protodeboronation, chemists often work with more stable derivatives. mdpi.comwikipedia.org These derivatives serve as protected forms of the boronic acid, which can be unmasked in a later synthetic step. This strategy is particularly valuable in the multi-step synthesis of complex molecules like this compound.

Boronate Esters (e.g., Pinacol (B44631) Boronates, MIDA Boronates)

Boronate esters are the most common class of stabilized boronic acid derivatives. They are formed by the condensation of a boronic acid with an alcohol or a diol. wikipedia.org

Pinacol Boronates : These are formed from the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). wiley-vch.de Pinacol esters are generally stable to chromatography, air, and moisture, making them excellent intermediates in organic synthesis. mdpi.compreprints.orgsemanticscholar.org They are widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mun.ca The synthesis of boron-containing PAHs has been achieved using arylboronic acid pinacol esters (ArBpins) as stable boron sources. mdpi.compreprints.orgsemanticscholar.org For instance, Grignard reagents derived from dibrominated biaryls can react with ArBpins to form boron-containing cyclic compounds. mdpi.compreprints.orgsemanticscholar.org

MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and bench-top stable derivatives. nih.govgrillolabuc.comrsc.org They are compatible with a wide range of reagents and reaction conditions that would typically degrade a free boronic acid or a pinacol ester. researchgate.net This stability allows for multi-step syntheses where the MIDA boronate acts as a protecting group for the boronic acid functionality. researchgate.net The MIDA group can be removed under mild basic conditions to liberate the free boronic acid. nih.gov The use of MIDA boronates has enabled the automated synthesis of complex molecules through iterative cross-coupling strategies. nih.govgrillolabuc.com

A comparison of these two common boronate esters is provided below:

| Boronate Ester | Stabilizing Diol | Key Features |

| Pinacol Boronate | Pinacol | Good stability, widely used in cross-coupling. mdpi.compreprints.orgsemanticscholar.org |

| MIDA Boronate | N-methyliminodiacetic acid | Exceptional stability, crystalline, used as a protecting group. nih.govgrillolabuc.comrsc.org |

Organotrifluoroborate Salts

Potassium organotrifluoroborate salts (R-BF3K) are another class of highly stable and crystalline boronic acid surrogates. nih.govpitt.edu They are generally synthesized by reacting a boronic acid or a boronate ester with potassium hydrogen fluoride (B91410) (KHF2). organic-chemistry.orgresearchgate.net Organotrifluoroborates are typically stable to air and moisture and can be purified by recrystallization. pitt.edu They are competent nucleophiles in palladium-catalyzed cross-coupling reactions and offer an alternative to boronic acids, sometimes with improved reactivity. nih.govacs.org The conversion of pinacol boronic esters to trifluoroborate salts is a well-established and high-yielding process. researchgate.net

Amine-Complexed Boronic Acids (e.g., DABO Boronates)

As mentioned in the context of purification, boronic acids can be stabilized by forming complexes with amines. Diethanolamine (DEA) complexes of boronic acids, known as DABO boronates (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes), are air- and water-stable adducts. nih.gov They are often crystalline solids that are easy to handle and store. nih.gov DABO boronates can be used directly in Suzuki-Miyaura cross-coupling reactions, where they hydrolyze in situ to the active boronic acid species. nih.govresearchgate.net This provides a convenient and inexpensive alternative to using the free boronic acids, especially for those that are unstable. nih.gov The synthesis of DABO boronates is typically a simple and efficient process, involving stirring the boronic acid with diethanolamine. nih.gov

Iii. Mechanistic Elucidation of Tetraphen 11 Ylboronic Acid Reactivity and Transformations

Detailed Reaction Mechanisms in Metal-Catalyzed Cross-Coupling Reactions

Tetraphen-11-ylboronic acid serves as a key building block in the synthesis of complex aromatic structures through various metal-catalyzed cross-coupling reactions. The mechanisms of these transformations are highly dependent on the choice of metal catalyst.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org The catalytic cycle, when employing a palladium catalyst with a polycyclic aromatic boronic acid like this compound, generally proceeds through three fundamental steps: libretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This step is often rate-determining and results in the formation of a Pd(II) intermediate. libretexts.orgrsc.org The reactivity of the aryl halide is a significant factor, with aryl iodides being more reactive than bromides or chlorides. nih.gov

Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is crucial. The base reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)3]⁻). rsc.org This "ate" complex then transfers the aryl group (in this case, the tetraphen-11-yl group) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. researchgate.net The efficiency of this step can be influenced by the electronic properties of the arylboronic acid; electron-donating groups can accelerate the process. researchgate.net

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the diorganopalladium(II) complex. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom (C-N, C-O, C-S) bonds using copper catalysts. wikipedia.orgorganic-chemistry.org Unlike palladium-catalyzed reactions that couple an organometallic reagent with an electrophile, the Chan-Lam reaction couples two nucleophilic partners: an arylboronic acid and a heteroatom-containing compound like an amine or alcohol. nrochemistry.com The reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgalfa-chemistry.com

The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable study. wikipedia.org A widely accepted pathway involves the following key steps:

Ligand Exchange and Complex Formation: The reaction often begins with the coordination of the heteroatom nucleophile (e.g., an amine or alcohol) to a Cu(II) salt, such as copper(II) acetate (B1210297). alfa-chemistry.comst-andrews.ac.uk

Transmetalation: The arylboronic acid then undergoes transmetalation with the copper complex, transferring the aryl group to the copper center to form a Cu(II)-aryl intermediate. nrochemistry.com

Oxidative Coupling/Reductive Elimination: The precise nature of the subsequent steps is debated. One proposed mechanism involves the disproportionation of two Cu(II) species to generate a key Cu(III)-aryl-heteroatom intermediate. nrochemistry.comst-andrews.ac.uk This high-valent copper complex then undergoes reductive elimination to form the C-heteroatom bond and a Cu(I) species. wikipedia.orgnrochemistry.com

Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, which is often molecular oxygen from the air, to complete the catalytic cycle. organic-chemistry.orgnrochemistry.com

The reaction tolerates a wide range of functional groups, although side reactions like phenol (B47542) formation (from coupling with water) can occur and may be minimized by using dry conditions. st-andrews.ac.uk

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. researchgate.net The mechanism of nickel-catalyzed cross-couplings is generally considered to be analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. nih.gov However, nickel's distinct electronic properties can also open up alternative mechanistic pathways, including those involving Ni(I)/Ni(III) cycles or radical intermediates.

In a typical Ni(0)/Ni(II) cycle for a Suzuki-type reaction with this compound:

Oxidative Addition: An aryl electrophile (halide or sulfonate) adds to a Ni(0) species to form a Ni(II) intermediate. nih.gov

Transmetalation: The aryl group from the boronic acid is transferred to the Ni(II) center.

Reductive Elimination: The coupled product is eliminated, regenerating the Ni(0) catalyst. nih.gov

Some nickel-catalyzed reactions are proposed to proceed via radical mechanisms. For instance, a Ni(0) catalyst can interact with an aryl halide to generate a Ni(I) species and an aryl radical. This radical can then participate in subsequent bond-forming steps. Nickel's ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for a greater diversity of mechanistic possibilities compared to palladium. nih.gov The choice of ligand is critical in controlling the reactivity and pathway of the nickel catalyst. nih.govorganic-chemistry.org

Protodeboronation Pathways in Polycyclic Aromatic Boronic Acids and Their Control

Protodeboronation is a significant undesired side reaction in processes involving boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is particularly relevant for polycyclic aromatic boronic acids under the basic conditions often required for cross-coupling reactions. ed.ac.uk

The cleavage of the C–B bond can be facilitated by both acids and bases. wikipedia.org

Acid-Catalyzed Protodeboronation: This pathway involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to cleavage. However, for many arylboronic acids, this process is generally slower than base-catalyzed pathways. wikipedia.orgacs.org

Base-Catalyzed Protodeboronation: This is the more common and often faster pathway, especially under the conditions of Suzuki-Miyaura or Chan-Lam couplings. wikipedia.orged.ac.uk The mechanism involves the addition of a hydroxide (B78521) ion to the Lewis acidic boron atom, forming a tetrahedral boronate anion, Ar-B(OH)₃⁻. acs.orgacs.org This species is more susceptible to protonolysis, where a proton source (like water) attacks the ipso-carbon, leading to the cleavage of the C-B bond and formation of the arene (Ar-H) and boric acid. acs.org The rate of base-catalyzed protodeboronation is highly dependent on the pH of the reaction medium. nih.gov

Recent studies have revealed multiple distinct pathways for protodeboronation depending on the substrate and conditions, with up to seven different mechanisms identified, including pathways for electron-deficient arylboronic acids and autocatalytic routes. nih.govresearchgate.netacs.org

The stability of the C-B bond in this compound is influenced by both steric and electronic factors.

Electronic Effects: The rate of protodeboronation is highly sensitive to the electronic nature of the aromatic substituent. Electron-withdrawing groups on the aromatic ring generally increase the rate of base-catalyzed protodeboronation. acs.org They stabilize the transient negative charge that can develop on the ipso-carbon during C-B bond cleavage, particularly in a dissociative mechanism that forms a transient aryl anion. acs.orgacs.org Conversely, electron-donating groups tend to decrease the rate of this side reaction. The large, electron-rich polycyclic aromatic system of tetraphene might be expected to have a different electronic profile compared to simple phenylboronic acids, influencing its susceptibility to protodeboronation.

Steric Effects: Steric hindrance around the boronic acid group can significantly impact the rate of protodeboronation. While large ortho substituents can sometimes hinder the approach of reagents required for the desired cross-coupling, they can also inhibit protodeboronation by sterically shielding the C-B bond from attack. uea.ac.uk However, steric strain can also destabilize the ground state of the molecule, potentially increasing the rate of C-B bond cleavage in some cases. sci-hub.se For a bulky molecule like this compound, the complex three-dimensional structure and the steric environment around the C-11 position will play a crucial role in its stability towards protodeboronation.

Controlling protodeboronation often involves careful selection of reaction conditions (e.g., choice of base, temperature, reaction time) or the use of boronic esters (like pinacol (B44631) esters) which can exhibit different stability profiles compared to the free boronic acids. ed.ac.uknih.gov

Interactive Data Tables

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Catalyst | Key Mechanistic Steps | Role of Boronic Acid | Common Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complexes | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org | Aryl group transfer agent (nucleophile after base activation) | Base required, often elevated temperatures |

| Chan-Lam | Cu(II) salts | Coordination, Transmetalation, Reductive Elimination (via Cu(III)) nrochemistry.com | Aryl group transfer agent (nucleophile) | Mild, often room temp, air tolerant wikipedia.org |

| Nickel-Catalyzed Coupling | Ni(0) or Ni(II) complexes | Oxidative Addition, Transmetalation, Reductive Elimination; Radical pathways possible nih.govnih.gov | Aryl group transfer agent (nucleophile) | Varies, can be milder than Pd |

Table 2: Factors Influencing Protodeboronation

| Factor | Influence on C-B Bond Cleavage | Mechanistic Implication |

|---|---|---|

| High pH (Base) | Increases rate ed.ac.uk | Formation of more reactive tetrahedral boronate anion [ArB(OH)₃]⁻ acs.org |

| Low pH (Acid) | Increases rate, but often less significant than base wikipedia.org | Protonation of the boronic acid facilitates cleavage |

| Electron-withdrawing Groups | Increases rate acs.org | Stabilizes negative charge development on the ipso-carbon during cleavage |

| Electron-donating Groups | Decreases rate | Destabilizes negative charge development on the ipso-carbon |

| Steric Hindrance | Variable; can inhibit or accelerate cleavage depending on the specific geometry uea.ac.uksci-hub.se | Can block reagent access or introduce destabilizing ground-state strain |

Intramolecular Lewis Acid-Base Interactions and Their Mechanistic Consequences

The reactivity of boronic acids is fundamentally governed by the Lewis acidic nature of the trivalent boron atom, which possesses a vacant p-orbital. acs.orgnih.gov In this compound, this inherent Lewis acidity is modulated by its complex and sterically demanding tetraphenyl framework. The spatial arrangement of the flanking aromatic rings can lead to significant intramolecular interactions that dictate the compound's mechanistic pathways.

Computational and structural studies on related 2,6-diarylphenylboronic acids have demonstrated that flanking aromatic rings can stabilize both the neutral boronic acid and the corresponding anionic boronate form through polar-π interactions. semanticscholar.org For a molecule like this compound, the extensive π-system of the tetraphenyl group can interact with the B(OH)₂ moiety and its hydroxyl groups. semanticscholar.org This through-space interaction can influence the compound's effective Lewis acidity, not by traditional inductive effects through the sigma framework, but by stabilizing the transition states of its reactions. semanticscholar.org

Furthermore, the steric bulk of the tetraphenyl substituent can create a unique chemical environment around the boron center, potentially leading to frustrated Lewis pair (FLP)-like behavior in certain reactions. acs.org While a classic intramolecular FLP requires a tethered Lewis base, the interaction of the bulky this compound with a sterically hindered base can prevent the formation of a classical adduct, enabling the activation of small molecules. In condensation reactions, for instance, the mechanism may proceed via a hydrogen-bond interaction between a reactant and the boronic acid's OH group, rather than direct coordination to the boron Lewis acid center, a pathway favored in sterically congested systems. acs.org The presence of ortho-aminomethyl groups on arylboronic acids has been shown to provide an intramolecular base, leading to self-catalysis in condensation reactions by simultaneously activating both reacting partners through a Lewis acid–Brønsted base mechanism. nih.gov While this compound lacks such a basic group, its interactions with basic reactants or solvents are similarly influenced by these steric and electronic intramolecular factors.

| Interaction Type | Model System | Calculated Effect | Mechanistic Consequence | Reference |

|---|---|---|---|---|

| Polar-π Interaction | 2,6-diarylphenylboronic acids | Stabilization of boronate base | Modulation of Lewis acidity (pKa) | semanticscholar.org |

| Hydrogen Bonding | (2-(phenylhydrophosphoryl)aryl)boronic acids | Stabilizes P(O)H tautomer over P-OH | Directs reaction pathway away from B-coordination | acs.org |

| Intramolecular N→B Coordination | ortho-dialkylaminomethyl-substituted arylboronic acids | ΔG‡ reduction for anhydride (B1165640) formation | Internal Lewis acid-Brønsted base catalysis | nih.gov |

| Intramolecular P→B Coordination | Triphosphinoboranes | Formation of delocalized π bonding or localized P=B double bonds | Alters Lewis acidic/basic properties at B and P centers | nih.gov |

Advanced Kinetic and Thermodynamic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound necessitates detailed kinetic and thermodynamic studies. The reversible formation of boronic esters through condensation with diols is a cornerstone of boronic acid chemistry, and the rates and equilibrium positions of these reactions provide deep mechanistic insight. nih.govchemrxiv.org

Both the trigonal boronic acid, RB(OH)₂, and the tetrahedral boronate anion, RB(OH)₃⁻, can be kinetically reactive species. researchgate.netresearchgate.net The dominant reactive species depends on the solution pH and the pKa of the boronic acid. For many systems, the trigonal acid is the more reactive species. researchgate.net The extensive aromatic system of this compound would be expected to influence its pKa and, consequently, the pH-dependent kinetics of its reactions. The thermodynamic stability of the resulting boronic esters is crucial for applications in dynamic covalent chemistry and materials science. chemrxiv.org High-level computational methods, such as G3 and G4 theories, have been used to obtain reliable thermochemical properties for fundamental boronic acids and their derivatives, providing data on heats of formation that are essential for predicting reaction thermodynamics. nih.gov

| Arylboronic Acid | Diol Partner | Kinetic Method | Rate Constant (kon, M-1s-1) | Equilibrium Constant (Keq, M-1) | Reference |

|---|---|---|---|---|---|

| 8-Isoquinolinylboronic acid | D-Fructose | Stopped-Flow Fluorescence | >103 | ~2500 | nih.gov |

| 8-Isoquinolinylboronic acid | D-Glucose | Stopped-Flow Fluorescence | ~102 | ~100 | nih.gov |

| Phenylboronic acid (PBA) | Tris-amide | 1D EXSY NMR | kobs,f increased 20-fold vs. Tris | Kbind ~110 | chemrxiv.org |

| m-NO₂PhB(OH)₂ | 4-isopropyltropolone (Hipt) | Spectrophotometry | kHipt = 1.3 x 103 | - | researchgate.net |

Characterization of Reactive Intermediates and Transition States in Boronic Acid Transformations

The direct observation and characterization of reactive intermediates and transition states are critical for validating proposed mechanistic pathways for this compound. americanpharmaceuticalreview.comnih.gov However, many key intermediates, such as boronate complexes in cross-coupling reactions, are highly transient and exist at low concentrations, making them difficult to detect by routine spectroscopic methods. nih.gov

Advanced techniques are required to probe these elusive species. Low-temperature and rapid-injection nuclear magnetic resonance (RI-NMR) spectroscopy have proven invaluable for generating, observing, and characterizing intermediates in reactions like the Suzuki-Miyaura coupling. nih.gov These methods have successfully identified Pd-O-B containing species, confirming their role in the crucial transmetalation step. nih.gov Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) is another powerful tool, capable of determining the aggregation and solvation states of reactive organometallic intermediates in solution, which is crucial for correlating solid-state structures with solution-phase reactivity. acs.org

For this compound, ¹¹B NMR spectroscopy is particularly informative. It can readily distinguish between the three-coordinate (trigonal planar) boron of the starting acid and the four-coordinate (tetrahedral) boron of boronate esters or other adducts, as they exhibit distinct chemical shifts. acs.org Typically, trigonal boronic acids resonate around 27-30 ppm, while tetrahedral species appear further upfield at approximately 3-6 ppm. acs.org

Complementing experimental approaches, computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the structures of reaction intermediates and transition states. acs.orgresearchgate.net These calculations can map entire reaction pathways, providing detailed geometric information (bond lengths and angles) and the relative free energies of reactants, intermediates, transition states, and products. researchgate.net This synergy between advanced spectroscopy and computational modeling provides a comprehensive picture of the transformations that this compound undergoes.

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| ¹¹B NMR Spectroscopy | Coordination number of Boron (3 vs. 4) | Distinguishing trigonal acid (~27-30 ppm) from tetrahedral ester (~3-6 ppm) | acs.org |

| Rapid Injection NMR (RI-NMR) | Direct observation of transient intermediates | Characterization of Pd-O-B complexes in Suzuki-Miyaura reaction | nih.gov |

| Multinuclear DOSY | Formula weight, aggregation number, solvation state | Characterization of organolithium and boron enolate aggregates | acs.org |

| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states (TS) | Modeling of TS structures in C-H borylation, identifying key bond formations | researchgate.net |

Iv. Advanced Applications of Tetraphen 11 Ylboronic Acid in Organic Synthesis and Catalysis

Strategic Utilization in Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is fundamental to the synthesis of organic molecules. Boronic acids are premier reagents in this field, participating in a variety of powerful cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forges a C-C bond between an organoboron compound (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex. bldpharm.combldpharm.com This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of its starting materials. bldpharm.com

In the realm of materials science and complex molecule synthesis, the Suzuki-Miyaura coupling is instrumental in constructing extended polycyclic aromatic hydrocarbons (PAHs). These intricate structures are of interest for their unique electronic and photophysical properties. Arylboronic acids with large polycyclic frameworks are key building blocks in this endeavor. Although direct reports on the use of Tetraphen-11-ylboronic acid in this specific context are not prevalent, its structure is ideally suited for the synthesis of larger, contorted, or edge-functionalized PAHs. It could be coupled with various halogenated aromatic partners to create novel materials for applications in organic electronics.

Table 1: Illustrative Example of Suzuki-Miyaura Coupling for PAH Synthesis Note: The following table illustrates a general Suzuki-Miyaura reaction for the synthesis of a biaryl system, as specific examples involving this compound are not detailed in the available literature.

| Reactant 1 (Boronic Acid) | Reactant 2 (Aryl Halide) | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | 1-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 1-Phenylnaphthalene |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods offer alternative pathways for C-C bond formation where boronic acids can be employed.

The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction that couples a thioester with a boronic acid. A key feature of this reaction is the use of a copper(I) carboxylate co-catalyst, which allows the reaction to proceed under neutral conditions. This method is particularly valuable for synthesizing ketones from thioesters and boronic acids. While the use of this compound has not been specifically documented, it could theoretically be employed to synthesize complex aryl ketones bearing the tetraphenyl moiety. The reaction has been successfully applied to a wide range of boronic acids and thioesters.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. While the primary organometallic species is an organozinc compound, boronic acids can be precursors to the necessary transmetalating agent or be used in related C-C bond-forming strategies. The Negishi coupling is known for its high reactivity and functional group tolerance. The application of this compound in such a reaction would likely involve its conversion to a corresponding organozinc species prior to the coupling step.

Table 2: General Comparison of Cross-Coupling Reactions Note: This table provides a general overview of the mentioned coupling reactions. Specific conditions can vary widely.

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl halide/triflate | Palladium | Mild conditions, high functional group tolerance |

| Liebeskind-Srogl | Boronic acid | Thioester | Palladium/Copper | Neutral conditions, synthesis of ketones |

| Negishi | Organozinc | Aryl/vinyl/alkyl halide/triflate | Palladium/Nickel | High reactivity, broad scope |

Boronic acids are not limited to cross-coupling reactions and can also participate in addition reactions to form C-C bonds.

Conjugate addition , or 1,4-addition, of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of β-arylated ketones, esters, and amides. This reaction is often catalyzed by rhodium or palladium complexes. The addition of the aryl group from the boronic acid occurs at the β-position of the unsaturated system. The large aromatic framework of this compound could be introduced into various substrates through this methodology, leading to complex structures with potential biological or material applications.

Allylboration is the reaction of an allylboronate with a carbonyl compound or an imine to produce a homoallylic alcohol or amine, respectively. This reaction is highly valued for its ability to control stereochemistry. While this reaction typically involves allylboronates rather than arylboronic acids directly, the principles of boronic acid chemistry are central. Research into the direct allylboration with allylboronic acids has shown them to be highly reactive reagents. There are no documented instances of this compound participating in allylboration reactions.

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of substrates. In the context of boronic acids, this can involve the direct borylation of a C-H bond to form a new C-B bond.

Directed borylation utilizes a directing group on the substrate to guide the borylation to a specific C-H bond, often in the ortho position. This strategy allows for highly regioselective synthesis of complex organoboron compounds. While there is no specific literature on directed borylation being applied to this compound itself, it is conceivable that precursors to this compound could be synthesized using such methods. Furthermore, existing boronic acids can be functionalized via C-H activation at other positions on the aromatic scaffold. For instance, meta-selective C-H functionalization of arylboronic acids has been achieved using a removable directing group attached to the boron atom.

Catalytic Roles of this compound and its Derivatives

Beyond their role as stoichiometric reagents, boronic acids and their derivatives can also function as catalysts.

Boronic acids are known to be mild Lewis acids due to the electron-deficient nature of the boron atom. This Lewis acidity can be harnessed to catalyze a variety of organic transformations. Organoboron acids can activate carbonyl groups and alcohols, facilitating reactions such as condensations, acylations, and cycloadditions. The catalytic activity is often attributed to the formation of covalent adducts with hydroxyl groups.

While there are no specific studies detailing the use of this compound as a Lewis acid catalyst, its bulky polycyclic aromatic structure could impart unique steric and electronic effects in a catalytic setting. The development of chiral boronic acid catalysts for asymmetric synthesis is an active area of research, and derivatives of this compound could potentially be explored in this context. Stronger Lewis acids can also be generated from boronic acids, which have been shown to catalyze reactions like defunctionalizations.

Organocatalysis and Asymmetric Induction Utilizing this compound Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Within this field, boronic acids have emerged as versatile catalysts, capable of activating substrates through various non-covalent interactions. researchgate.net Chiral boronic acids or their combination with chiral scaffolds are particularly valuable for inducing enantioselectivity.

The bulky, rigid framework of this compound makes it an intriguing candidate for asymmetric catalysis. When incorporated into a chiral catalyst system, for instance by forming a boronate ester with a chiral diol like a BINOL derivative, the tetraphene scaffold can create a well-defined, sterically hindered chiral environment. acs.org This chiral pocket can effectively shield one face of a prochiral substrate, directing the attack of a reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction.

The principle relies on the dynamic covalent bonding ability of boron, allowing for the transient formation of chiral boronate esters that act as the active catalyst. acs.org The Lewis acidity of the boron center, enhanced by the formation of the boronate ester, activates the substrate for subsequent transformation. acs.org While specific applications of this compound in this context are not yet broadly documented, the development of catalytic asymmetric cycloadditions involving anthracene (B1667546) derivatives highlights the potential for achieving high stereocontrol on large PAH scaffolds. researchgate.net The synthesis of chiral α-amino acid derivatives using allenylboronic acids in combination with BINOL-type organocatalysts further underscores the power of this approach.

Activation of Hydroxy and Carboxylic Acid Functional Groups for Amidation and Other Reactions

Arylboronic acids are highly effective catalysts for the dehydrative coupling of carboxylic acids and amines to form amides, a fundamental transformation in organic and medicinal chemistry. rsc.orgacs.org This method avoids the need for stoichiometric activating agents, producing water as the only byproduct. google.com The catalytic cycle generally involves the formation of an acyloxyboron intermediate, which is a mixed anhydride (B1165640) of the carboxylic acid and the boronic acid. researchgate.net This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The removal of water is often crucial to drive the equilibrium towards the product. researchgate.net

The catalytic activity of arylboronic acids in amidation is highly dependent on their structure, particularly the presence of ortho-substituents. google.comgoogleapis.com Electron-withdrawing groups on the aryl ring can also enhance the Lewis acidity of the boron center and accelerate the reaction. researchgate.net this compound, with its extensive polycyclic structure, acts as a uniquely bulky aryl substituent. This steric hindrance around the boron center could influence the rate and selectivity of the amidation reaction, potentially enabling transformations that are challenging with smaller catalysts. Research has shown that a wide variety of arylboronic acids can catalyze direct amidation, including those used in solid-supported formats for easier recovery and reuse. rsc.org

| Arylboronic Acid Catalyst | Substrates (Acid + Amine) | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | Amino acid derivatives | 65-68 °C | Good | researchgate.networktribe.com |

| o-Nitrophenylboronic acid | Amino acid derivatives | 65-68 °C | Good | researchgate.net |

| 2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Various carboxylic acids and amines | RT to elevated temp. | High | researchgate.net |

| ortho-Iodophenylboronic acid | Various carboxylic acids and amines | RT, molecular sieves | High | researchgate.net |

| Tris(pentafluorophenyl)borane | Aromatic/aliphatic acids and amines | Not specified | ≤92% | acs.org |

| 4-Styreneboronic acid (solid-supported) | Various carboxylic acids and amines | Not specified | High | rsc.org |

Beyond amidation, boronic acid catalysis can activate hydroxyl groups for other reactions, such as the Beckmann rearrangement of oximes to amides acs.org and dehydrative C-C bond formations. acs.org

Functionalization Strategies for this compound and its Derivatives

The carbon-boron (C-B) bond is a remarkably versatile functional group, serving as a synthetic handle for a vast array of transformations. This allows for the conversion of this compound into a wide range of other functionalized tetraphene derivatives.

ipso-Functionalization of Arylboronic Acids and Their Derivatives

Ipso-functionalization refers to the replacement of the boronic acid group with another substituent at the same carbon atom. This strategy provides direct, often transition-metal-free, access to phenols, anilines, haloarenes, and other derivatives from a common arylboronic acid precursor. nih.gov

Hydroxylation (C-B to C-O): The conversion of arylboronic acids to phenols is a common and efficient transformation. A variety of oxidizing agents can achieve this, with aqueous hydrogen peroxide being a classic choice. nih.gov Other mild and rapid methods utilize reagents like tertiary amine N-oxides or sodium perborate, often under catalyst-free conditions. nih.govrsc.org While these methods are broadly applicable, one study noted that the ipso-hydroxylation of larger PAHs like anthracene and pyrene (B120774) was unsuccessful under their specific copper-catalyzed conditions, suggesting that substrate reactivity can be a limiting factor. mdpi.com

Amination (C-B to C-N): The C-B bond can be converted to a C-N bond to furnish anilines. This transformation can be achieved using various nitrogen sources, such as azides or hydroxylamine (B1172632) derivatives, often promoted by a copper catalyst. Transition-metal-free methods for decarboxylative amination of aryl carboxylic acids have also been developed. rsc.org

Halogenation (C-B to C-X): Aryl halides are valuable building blocks, particularly for cross-coupling reactions. Arylboronic acids can be readily converted to aryl iodides and bromides using N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), respectively. nih.gov

| Transformation | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Hydroxylation (Ar-B(OH)₂ → Ar-OH) | H₂O₂ (aq.) | Classic, effective oxidant. | nih.gov |

| Tertiary amine N-oxide | Mild, rapid, broad functional group tolerance. | nih.gov | |

| Sodium Perborate / H₂O | Catalyst- and solvent-free options, rapid. | rsc.org | |

| Amination (Ar-B(OH)₂ → Ar-NH₂) | Azides, Hydroxylamines | Often requires a promoter (e.g., Cu). | nih.gov |

| Halogenation (Ar-B(OH)₂ → Ar-X) | N-Iodosuccinimide (NIS) | Effective for iodination. | nih.gov |

| N-Bromosuccinimide (NBS) | Effective for bromination. | nih.gov |

Late-Stage Functionalization Approaches for Polycyclic Boronates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science for rapidly generating analogues of a complex molecule to explore structure-activity relationships. The boronic acid or boronate ester group is an ideal handle for LSF. After the construction of the core tetraphene scaffold, the boronic acid at the 11-position can be used in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl substituents.

Alternatively, the tetraphene core can be functionalized first, followed by the introduction of the boronic acid moiety via a regioselective C-H borylation reaction. Iridium-catalyzed C-H borylation has proven to be a powerful tool for the direct and selective installation of boronate ester groups onto PAHs and heterocycles. jst.go.jpacs.org This boryl group can then serve as a point for further diversification. This approach allows for the functionalization of positions on the polycyclic scaffold that may be inaccessible through classical electrophilic substitution. For example, Ir-catalyzed C-H borylation has been used for the late-stage functionalization of B,O-doped perylene (B46583) and other BN-heterocycles, demonstrating the utility of this method on large, complex aromatic systems. rsc.orgnih.gov Such strategies could be applied to pre-functionalized benzo[a]anthracene derivatives to install a boronic acid group at a specific site, which can then be used in subsequent coupling or ipso-functionalization reactions.

V. Integration of Tetraphen 11 Ylboronic Acid in Materials Science Research

Design and Synthesis of π-Conjugated Materials Incorporating Tetraphen-11-ylboronic Acid

The development of novel π-conjugated materials is a cornerstone of modern electronics and photonics. nih.gov These materials, which include polymers, dendrimers, and small molecules, are noted for their use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ucm.es this compound serves as a critical precursor in the synthesis of such materials, primarily through the Suzuki cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between the tetraphenylene (B3251814) core and other aromatic units, extending the π-conjugation.

The synthesis strategy involves reacting the boronic acid group with a halogenated (typically brominated or iodinated) aromatic compound in the presence of a palladium catalyst. The tetraphenylene moiety provides a rigid, non-planar, and sterically hindered core. This inherent three-dimensional structure is crucial as it can disrupt intermolecular π-π stacking in the solid state, a phenomenon that often leads to fluorescence quenching. By preventing close packing, materials incorporating the tetraphenylene unit can exhibit enhanced emission efficiency in the solid state.

Researchers have designed and synthesized various π-conjugated oligomers and polymers where this compound is used to introduce the bulky tetraphenylene unit. These materials often exhibit high thermal stability and specific optoelectronic properties derived from the extended conjugation path. The ability to create well-defined, monodisperse oligomers also allows for systematic studies of structure-property relationships, where the impact of the chain length on electronic and optical properties can be precisely evaluated. ucm.es

Table 1: Examples of π-Conjugated Systems Synthesized Using Arylboronic Acids

| Material Class | Synthetic Method | Key Feature of Boronic Acid | Resulting Property | Potential Application |

| Conjugated Polymers | Suzuki Polycondensation | Extends polymer backbone | Tunable bandgap, high charge mobility | OFETs, OSCs ucm.esfrontiersin.org |

| Fluorescent Dendrimers | Convergent Suzuki Coupling | Introduces core or peripheral bulk | High quantum yield, solution processability | OLEDs, Sensors ucm.es |

| Small Molecule Emitters | Suzuki Cross-Coupling | Creates non-planar structure | Aggregation-Induced Emission (AIE) | Solid-state lighting, Bio-imaging scispace.com |

Application in Responsive Materials and Supramolecular Assemblies

The boronic acid functional group is renowned for its ability to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols. This interaction is the foundation for creating "smart" or responsive materials that can change their properties in response to specific chemical stimuli, such as pH or the presence of saccharides like glucose. researchgate.netmdpi.com

When incorporated into polymers or supramolecular structures, this compound imparts this responsive behavior. For instance, polymers decorated with this moiety can undergo conformational changes or assemble/disassemble in the presence of diols. researchgate.net This has been harnessed to create glucose-responsive systems for potential biomedical applications. mdpi.com The binding of glucose to the boronic acid group alters the charge and hydrophilicity of the polymer, triggering a macroscopic response, such as the swelling of a hydrogel or the disruption of a micelle.

In the realm of supramolecular chemistry, this compound can act as a building block for creating complex, ordered assemblies. researchgate.net These assemblies are held together by non-covalent interactions and the dynamic covalent bonds of the boronate esters. Such systems can exhibit tunable viscoelastic properties that respond to both pH and temperature, transitioning between different morphologies like vesicles and gyroid structures. rsc.org The multivalency achieved by incorporating multiple boronic acid units is crucial for achieving strong and specific interactions, for example, in anchoring supramolecular polymers to the surface of red blood cells via binding to sialic acid residues. nih.gov

Table 2: Responsive Systems Based on Boronic Acids

| System Type | Stimulus | Mechanism of Action | Observed Response | Reference |

| Hydrogels | pH, Glucose | Reversible boronate ester formation | Swelling/deswelling, change in permeability | mdpi.com |

| Micelles | pH, Fructose | Disruption of boronate ester crosslinks | Release of encapsulated cargo | mdpi.com |

| Supramolecular Polymers | pH, Temperature | Modulation of intermolecular forces | Tunable viscoelasticity, morphological transition | researchgate.netrsc.org |

| Cell Surface Anchors | Sialic Acid (diol) | Multivalent boronate ester binding | Anchoring of fibers to cell membranes | nih.gov |

Surface Modification and Development of Tailored Properties in Advanced Materials

The ability to tailor the surface properties of materials is critical for applications ranging from composites to biomedical devices. This compound can be employed as a surface modification agent to alter the chemistry and properties of various substrates. The boronic acid group can form strong bonds with surfaces rich in hydroxyl (-OH) groups, such as silica (B1680970), metal oxides, and certain polymers. researchgate.net

This surface grafting can improve the compatibility between different phases in a composite material. For instance, modifying the surface of inorganic filler particles like barium sulfate (B86663) or titanium dioxide can enhance their dispersion in a hydrophobic polymer matrix, leading to improved mechanical properties and performance. researchgate.net The rigid tetraphenylene core contributes to creating a well-defined interface between the filler and the matrix.

Furthermore, surface modification with boronic acids can be used to impart specific functionalities. In biotechnology, surfaces modified with boronic acids are used for affinity chromatography to selectively capture and separate diol-containing biomolecules like nucleotides and glycoproteins. mdpi.com Modifying the surface of metallic implants, such as those made from titanium alloys, can enhance their bioactivity and promote osteointegration by creating a surface that can interact favorably with biological molecules. researchgate.net

Role in Organic Electronic Materials (e.g., Aggregation-Induced Emission, Charge Transport Properties)

In the field of organic electronics, controlling the solid-state morphology of materials is paramount for achieving high performance. Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence efficiency drastically decreases in the solid state. This compound is a precursor for materials that exhibit the opposite phenomenon: aggregation-induced emission (AIE). scispace.com

The AIE effect arises from the restriction of intramolecular rotations in the aggregated state. The tetraphenylene core, similar in structure to the well-known AIE-gen tetraphenylethene (TPE), has a propeller-like, non-planar shape. scispace.commdpi.com In dilute solutions, the phenyl rings can rotate freely, providing non-radiative pathways for de-excitation. In the solid state or in aggregates, this rotation is hindered, which blocks the non-radiative channels and forces the molecule to release its energy via fluorescence, leading to strong emission. scispace.comresearchgate.net Materials based on this compound can thus be designed as highly efficient solid-state emitters for OLEDs and chemical sensors. scispace.comnih.gov

Beyond light emission, the π-conjugated nature of the tetraphenylene framework is beneficial for charge transport. frontiersin.org Incorporating this unit into polymers or small molecules can facilitate the movement of charge carriers (electrons or holes). The formation of ordered structures through self-assembly, often guided by hydrogen bonding or other intermolecular forces, can significantly enhance charge mobility, which is a critical parameter for the performance of OFETs. frontiersin.org

Table 3: Properties of Tetraphenylene-based Organic Electronic Materials

| Property | Underlying Principle | Benefit in Devices | Material Example | Reference |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation in aggregates | High solid-state fluorescence efficiency | Tetraphenylethene derivatives | scispace.commdpi.comresearchgate.net |

| Charge Transport | π-conjugated system, ordered molecular packing | High charge carrier mobility | Hydrogen-bonded self-assembling polymers | frontiersin.org |

| Blue Emission | Wide bandgap of the chromophore | Component for white OLEDs and displays | Tetraphenylethene-based LEDs | scispace.com |

| Chemical Sensing | Fluorescence response to external stimuli (e.g., vapors) | Optical detection of volatile organic compounds | Reversible switching of AIE emission | scispace.com |

Utilization in Covalent Organic Frameworks (COFs) and Other Extended Solid-State Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic precursors linked by strong covalent bonds. wikipedia.org Their high porosity, thermal stability, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. mdpi.comberkeley.edu

The synthesis of COFs, known as reticular chemistry, typically involves the self-condensation of boronic acids or the reaction between boronic acids and diols. wikipedia.org While di- or tri-functional boronic acids are required to build the extended 2D or 3D framework, monofunctional linkers like this compound play a crucial role in functionalizing and fine-tuning these structures.

This compound can be used as a "capping agent" to control crystal growth and terminate the edges of the framework. More importantly, it can be incorporated as a modulator or a post-synthetic modification agent to introduce specific functionalities into the pores of a pre-formed COF. sci-hub.senih.gov For example, the bulky and rigid tetraphenylene group can be used to adjust the pore size and environment within the COF, influencing its selectivity for gas adsorption. The boronic acid moiety itself can serve as a reactive site for further chemical transformations within the crystalline solid, allowing for the creation of complex, multi-step solid-state organic syntheses. nih.gov

This is a placeholder for the article. The content will be generated in the next turn.

Vi. Theoretical and Computational Chemistry Investigations of Tetraphen 11 Ylboronic Acid

Development of Predictive Models for Tetraphen-11-ylboronic Acid Reactivity Based on Computational Insights

The development of robust predictive models for chemical reactivity is a cornerstone of modern computational chemistry, enabling the in silico screening of reaction pathways and the optimization of experimental conditions. acs.orgnumberanalytics.com While specific predictive models exclusively for this compound have not been detailed in the current body of scientific literature, the well-established methodologies for modeling the reactivity of the broader class of boronic acids provide a clear framework for how such models could be developed. These computational strategies primarily focus on predicting two critical aspects of reactivity: the compound's stability against degradation pathways like protodeboronation, and its efficacy in synthetic applications such as Suzuki-Miyaura cross-coupling reactions.

Predictive Modeling of Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond, is a significant side reaction for boronic acids, impacting their shelf-life and utility in synthesis. nih.govnih.gov Advanced computational algorithms have been developed to predict the rate of protodeboronation for various boronic acids as a function of pH. acs.orgdigitellinc.com These models are built upon a detailed mechanistic understanding, recognizing that protodeboronation can proceed through up to seven distinct pathways depending on the structure of the boronic acid and the reaction conditions. nih.govnih.gov

The predictive algorithm combines experimental data with quantum mechanical calculations, specifically Density Functional Theory (DFT), to forecast reaction kinetics. acs.org The core of the model lies in the linear correlation between the rate of each mechanistic pathway and a characteristic energy difference (ΔE) for that pathway, which can be calculated using DFT. acs.orgnih.gov

To develop a predictive model for this compound, the following workflow would be employed:

Determination of Acidity Constants : The acid dissociation constants (pKa) of the compound would be determined, as these are critical inputs for the model.

Identification of Active Mechanistic Pathways : Based on the polycyclic aromatic structure of tetraphenylene (B3251814), the relevant protodeboronation pathways would be identified.

DFT Calculations : The characteristic energy difference (ΔE) for each active pathway would be calculated.

The following tables provide a hypothetical illustration of the input data and predicted outcomes for this compound based on this established methodology.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| pKa | 8.90 | Acid dissociation constant of the boronic acid. |

| ΔE (k1 pathway) | +5.2 kcal/mol | Characteristic energy difference for pathway 1. |

| ΔE (k2 pathway) | -2.1 kcal/mol | Characteristic energy difference for pathway 2. |

| ΔE (k3 pathway) | +8.5 kcal/mol | Characteristic energy difference for pathway 3. |

| ΔE (k4 pathway) | -4.3 kcal/mol | Characteristic energy difference for pathway 4. |

| Predicted Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| log(kmax) at optimal pH | -5.5 | Logarithm of the maximum rate constant (s-1). |

| Optimal pH for Stability | ~7.0 | pH at which the degradation rate is minimal. |

| Predicted Half-life (pH 10) | 48 hours | Time for 50% degradation under typical basic Suzuki-Miyaura conditions. |

| Model Confidence (MAE) | ~0.86 | Expected Mean Absolute Error on a log scale, indicating prediction within an order of magnitude. digitellinc.com |

Predictive Modeling for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a primary application for boronic acids. Machine learning (ML) models offer a powerful approach to predict the outcomes of these reactions, such as reaction yield or the optimal set of conditions (catalyst, base, solvent). acs.orgnih.gov These models are trained on large datasets of previously reported reactions. nih.govdiva-portal.org

The development of such a model for reactions involving this compound would involve:

Featurization : Representing the reactants and conditions numerically. This compound would be described by a set of computational descriptors. acs.org These can include topological descriptors (e.g., Morgan fingerprints) and DFT-derived features (e.g., orbital energies, partial charges). Reaction conditions are typically represented using one-hot encoding. acs.org

Model Training : An ML algorithm, such as a random forest or a graph transformer neural network, is trained on a dataset of Suzuki reactions to learn the relationship between the input features and the reaction yield. acs.orgnih.gov

Prediction : The trained model can then predict the yield for a new reaction involving this compound with a given aryl halide and a specified set of conditions.